,4-Dioxane-2,3-diol can be used as a starting material for the synthesis of other valuable organic compounds. Its six-membered ring structure with two hydroxyl groups can be manipulated through various chemical reactions to generate diverse functional groups and complex molecules.
For example, research has shown its utility as a precursor for the synthesis of 2,3-dimethylene-1,4-dioxane, a key intermediate for the production of biologically important materials like 3,4-ethylenedioxythiophene (EDOT) used in organic electronics [].
Limited studies have explored the potential therapeutic applications of 1,4-Dioxane-2,3-diol. Some research suggests its derivatives might exhibit anti-inflammatory or anti-tumor properties, but further investigation is needed to understand its potential benefits and safety profile [].
Recent studies have investigated the potential use of 1,4-Dioxane-2,3-diol in degrading environmental pollutants. Research suggests it might act as a substrate for specific enzymes, leading to the breakdown of certain contaminants []. However, further research is needed to determine its effectiveness and practical applications in environmental remediation.
1,4-Dioxane-2,3-diol, also known as trans-2,3-dihydroxy-1,4-dioxane or glyoxal monoethylene acetal, is a small organic molecule with the chemical formula C₄H₈O₄. It is a colorless, crystalline solid at room temperature [].
This compound holds significance in scientific research due to its unique chemical properties. Its diol functional groups (two hydroxyl groups) make it a potential building block for various organic syntheses []. Additionally, its cyclic structure with oxygen atoms offers interesting possibilities for studies in coordination chemistry and material science.
1,4-Dioxane-2,3-diol possesses a six-membered ring structure with four carbon atoms and two oxygen atoms. The two hydroxyl groups are located on adjacent carbon atoms (carbons 2 and 3) within the ring. This arrangement creates a geminal diol configuration [].
Here are some key features and notable aspects of its structure:
1,4-Dioxane-2,3-diol can be synthesized from various starting materials. A common method involves the reaction of glyoxal with ethylene glycol in the presence of an acid catalyst [].
C2H2O2 (glyoxal) + C2H6O2 (ethylene glycol) -> C4H8O4 (1,4-Dioxane-2,3-diol) + H2O (water)
Irritant